
Angiotensin II acetate
Vue d'ensemble
Description
L'Acétate d'Angiotensine II, également connu sous le nom d'Angiotensine II (Ang II), est un hormone octapeptidique qui joue un rôle central dans la régulation de la pression artérielle. Il s'agit d'un peptide bioactif majeur au sein du système rénine-angiotensine. Ce système implique la conversion de l'angiotensinogène en angiotensine II par l'action de la rénine et de l'enzyme de conversion de l'angiotensine (ECA). L'angiotensine II interagit avec des récepteurs spécifiques sur les membranes cellulaires pour exercer ses effets .
Méthodes De Préparation
Voies de synthèse : L'Acétate d'Angiotensine II peut être synthétisé par des méthodes chimiques. Bien que je n'aie pas de voies de synthèse spécifiques pour la forme acétate, la synthèse implique généralement la synthèse peptidique en phase solide (SPPS) ou la synthèse peptidique en solution. Ces méthodes permettent l'addition séquentielle d'acides aminés pour former la chaîne peptidique.
Production industrielle : La production industrielle de l'Acétate d'Angiotensine II peut impliquer la synthèse peptidique à grande échelle, la purification et la formulation. Les méthodes industrielles détaillées sont propriétaires et non largement disponibles.
Analyse Des Réactions Chimiques
Enzymatic Formation from Angiotensin I
Angiotensin II acetate is synthesized via the renin-angiotensin-aldosterone system (RAAS) :
- Renin cleaves angiotensinogen to form angiotensin I (Ang I: Asp-Arg-Val-Tyr-Ile-His-Pro-Phe-His-Leu).
- Angiotensin-converting enzyme (ACE) removes the C-terminal His-Leu residues from Ang I, yielding angiotensin II (Ang II: Asp-Arg-Val-Tyr-Ile-His-Pro-Phe) .
Enzyme | Substrate | Product | Key Reaction |
---|---|---|---|
Renin | Angiotensinogen | Angiotensin I | Cleaves Leu¹⁰–Val¹¹ bond |
ACE | Angiotensin I | Angiotensin II | Removes His-Leu dipeptide |
Degradation by Aminopeptidases
Angiotensin II is metabolized into angiotensin III (Arg-Val-Tyr-Ile-His-Pro-Phe) and angiotensin IV via aminopeptidases A and N, which sequentially remove N-terminal residues .
Receptor Binding and Signal Transduction
This compound binds angiotensin II type 1 receptor (AT1R) , a G-protein-coupled receptor (GPCR), initiating cascades such as:
- Ca²⁺/calmodulin-dependent phosphorylation of myosin light chain kinase (MLCK), inducing vasoconstriction .
- Reactive oxygen species (ROS) generation via NADPH oxidases (Nox1, Nox2, Nox4) .
Key Kinase Activation (Table 3 from )
Kinase | Substrates | Function | Reference |
---|---|---|---|
AMPKα1 | ACC | Limits ROS in endothelium | |
SPAK | NCC, NKCC1 | Sodium reabsorption | |
BMX | EGFR | Mediates EGFR transactivation |
Transactivation of Growth Factor Receptors
This compound induces epidermal growth factor receptor (EGFR) transactivation via:
- ADAM17-mediated cleavage of heparin-binding EGF (HB-EGF) .
- ROS-dependent activation of metalloproteinases, releasing ligands for EGFR/PDGFR .
Binding Interactions in Molecular Imprinting
Studies using angiotensin II-imprinted spongy columns (AngII-misc) revealed:
- Maximum binding capacity : 0.667 mg/g polymer .
- Selectivity : 8.27× higher affinity for Ang II vs. angiotensin I .
Adsorption Isotherm Data (Adapted from )
Model | (mg/g) | |
---|---|---|
Langmuir | 0.667 | 0.98 |
Freundlich | 0.222 | 0.95 |
NADPH Oxidase Activation
This compound stimulates Nox isoforms to generate superoxide () and hydrogen peroxide ():
.
Interaction with ACE Inhibitors
Competitive inhibition by ACE inhibitors (e.g., lisinopril) blocks Ang II synthesis, reducing vasoconstriction .
Stability and Degradation in Solution
- Half-life : ~30 seconds in circulation; 15–30 minutes in tissues .
- pH sensitivity : Optimal stability at pH 5.5 (acetate buffer) .
Clinical Reactivity in Shock Therapy
In the ATHOS-3 trial , this compound:
Applications De Recherche Scientifique
Clinical Applications
-
Management of Distributive Shock :
- Angiotensin II acetate is indicated for adults experiencing refractory hypotension due to septic or other forms of distributive shock. This condition often arises in critically ill patients who do not respond adequately to conventional vasopressor therapies such as norepinephrine .
- The drug has been shown to effectively increase mean arterial pressure (MAP) in these patients, thereby improving organ perfusion and reducing the risk of organ failure .
-
Research and Development :
- Ongoing studies are investigating the use of this compound in various clinical scenarios, including its application in pediatric populations and its potential role in treating other conditions such as cardiogenic shock and acute renal failure .
- The drug is also being explored for its immunomodulatory effects, as it influences both innate and adaptive immune responses, potentially aiding in the management of systemic infections .
Case Studies
- ATHOS-3 Trial : This pivotal phase III trial evaluated the efficacy and safety of this compound in patients with distributive shock. Results indicated significant improvements in MAP when administered intravenously at doses ranging from 20 ng/kg/min to 200 ng/kg/min, with a target MAP of 75 mmHg or higher .
- Real-Life Usage : A literature review highlighted the successful use of this compound in clinical practice for patients unresponsive to traditional therapies. It underscored its importance as a novel therapeutic option that has been integrated into treatment protocols for managing severe hypotensive states .
Comparative Data Table
Mécanisme D'action
Angiotensin II binds to AT1R and AT2R. Its effects include:
Vasoconstriction: Through AT1R activation.
Sympathetic Stimulation: Enhancing sympathetic nervous activity.
Aldosterone Synthesis: Increasing aldosterone production.
Cell Growth and Collagen Synthesis: Mediated by AT1R.
Apoptosis: Inducing cell death.
Comparaison Avec Des Composés Similaires
L'Acétate d'Angiotensine II est unique en raison de ses interactions spécifiques avec les récepteurs et de ses propriétés vasoactives. Des composés similaires incluent l'angiotensine I, l'angiotensine III et des peptides apparentés.
Activité Biologique
Angiotensin II acetate (ATII acetate) is a synthetic form of the naturally occurring peptide hormone angiotensin II, which plays a critical role in the renin-angiotensin-aldosterone system (RAAS). This compound is primarily known for its potent vasoconstrictive properties and its involvement in various physiological and pathological processes, particularly in cardiovascular health. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Overview of this compound
Angiotensin II is an octapeptide hormone that regulates blood pressure and fluid balance. It is produced from angiotensin I through the action of angiotensin-converting enzyme (ACE). The acetate form is used therapeutically to manage conditions like refractory hypotension, particularly in septic shock, where conventional treatments fail to stabilize blood pressure.
Angiotensin II exerts its effects primarily through two types of receptors:
- AT1 Receptors : Mediate vasoconstriction, aldosterone secretion, and increased blood pressure.
- AT2 Receptors : Generally counteract AT1 receptor effects, promoting vasodilation and inhibiting cell growth.
The balance between these receptors influences various physiological responses, including:
- Vasoconstriction : Increases systemic vascular resistance.
- Aldosterone Secretion : Promotes sodium retention and potassium excretion.
- Thirst Sensation : Stimulates thirst centers in the brain.
Biological Effects
The biological activity of this compound can be summarized as follows:
Effect | Description |
---|---|
Vasoconstriction | Increases blood pressure by narrowing blood vessels. |
Fluid Retention | Stimulates aldosterone release, leading to sodium retention. |
Cardiac Remodeling | Contributes to myocardial hypertrophy and adverse remodeling in heart failure. |
Neuroendocrine Activation | Enhances release of catecholamines and vasopressin. |
Prothrombotic Activity | Promotes platelet aggregation and increases PAI-1 levels. |
Clinical Applications
This compound has been studied extensively for its therapeutic potential in managing refractory hypotension. A notable clinical trial, ATHOS-3, evaluated the efficacy of ATII acetate in patients with septic shock who remained hypotensive despite standard therapy.
Key Findings from ATHOS-3 Trial
- Population : Adults with refractory hypotension due to septic shock.
- Intervention : Intravenous administration of this compound.
- Outcomes :
- Significant increase in mean arterial pressure (MAP) within hours of treatment.
- Reduction in the need for additional vasopressors.
- Safety profile indicated low incidence of adverse events such as exacerbation of heart failure or asthma.
Case Studies
-
Case Study on Safety Profile :
A systematic review reported that among patients treated with intravenous angiotensin II, adverse events were infrequent. Notably, there were cases of exacerbated asthma and one fatal cerebral hemorrhage linked to prolonged infusion but no serious morbidity associated directly with ATII administration . -
Long-term Effects on Cardiac Function :
A study highlighted that prolonged exposure to angiotensin II led to adverse cardiac remodeling in certain patients, emphasizing the need for careful monitoring during treatment .
Research Findings
Recent studies have explored the role of ACE2 as a counter-regulatory enzyme that converts angiotensin II into angiotensin 1–7, which has protective cardiovascular effects. This interplay suggests potential therapeutic strategies involving modulation of the RAAS .
Propriétés
IUPAC Name |
acetic acid;(3S)-3-amino-4-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[(2S)-2-[[(1S)-1-carboxy-2-phenylethyl]carbamoyl]pyrrolidin-1-yl]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-oxobutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C50H71N13O12.C2H4O2/c1-5-28(4)41(47(72)59-36(23-31-25-54-26-56-31)48(73)63-20-10-14-38(63)45(70)60-37(49(74)75)22-29-11-7-6-8-12-29)62-44(69)35(21-30-15-17-32(64)18-16-30)58-46(71)40(27(2)3)61-43(68)34(13-9-19-55-50(52)53)57-42(67)33(51)24-39(65)66;1-2(3)4/h6-8,11-12,15-18,25-28,33-38,40-41,64H,5,9-10,13-14,19-24,51H2,1-4H3,(H,54,56)(H,57,67)(H,58,71)(H,59,72)(H,60,70)(H,61,68)(H,62,69)(H,65,66)(H,74,75)(H4,52,53,55);1H3,(H,3,4)/t28-,33-,34-,35-,36-,37-,38-,40-,41-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBTZKFAHKJXHBA-PIONDTTLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)NC(CC3=CC=CC=C3)C(=O)O)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(=O)O)N.CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)O)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(=O)O)N.CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C52H75N13O14 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501027705 | |
Record name | Angiotensin II monoacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501027705 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1106.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
32044-01-2, 68521-88-0 | |
Record name | Angiotensin II, 5-L-isoleucine-, monoacetate (salt) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032044012 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Angiotensin II acetate [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068521880 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Angiotensin II monoacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501027705 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the primary mechanisms of action of Angiotensin II acetate, and how does its administration impact patients experiencing vasoplegic syndrome?
A1: this compound is a potent vasoconstrictor that acts as an agonist at angiotensin II receptors. [, ] In cases of vasoplegic syndrome, a condition characterized by low systemic vascular resistance and often unresponsive to conventional vasopressors, this compound demonstrates efficacy. It acts directly on vascular smooth muscle cells, leading to vasoconstriction and an increase in blood pressure. [] A case report highlights its successful use in a patient with severe, pharmacoresistant vasoplegic syndrome following left ventricular assist device implantation. The patient, unresponsive to high doses of norepinephrine and vasopressin, exhibited a rapid increase in blood pressure and improvement in other hemodynamic parameters upon this compound administration. []
Q2: How does this compound influence platelet aggregation, particularly within the cerebral microvasculature, and what is the potential clinical significance of this effect?
A2: Research suggests that this compound may play a role in modulating platelet activity within the cerebral microvasculature. In a study involving mice, pre-treatment with this compound significantly delayed platelet aggregation in injured cerebral arterioles. [] While the precise mechanism was not fully elucidated in the study, the authors propose that the anti-aggregatory effect might be linked to Angiotensin II's ability to stimulate prostacyclin synthesis or release. [] This finding suggests a potential protective role of this compound against ischemic events in the brain.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.